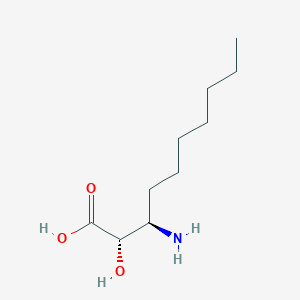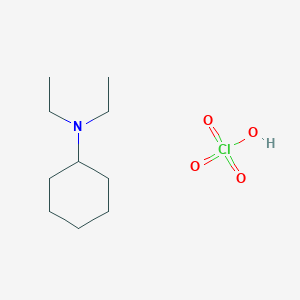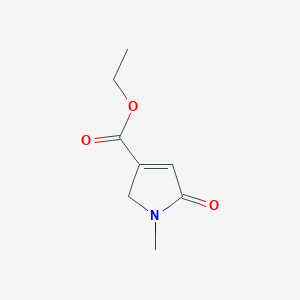
(2s,3r)-3-Amino-2-Hydroxydecanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-Amino-2-Hydroxydecanoic Acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid can be achieved through several methods. One common approach involves the use of L-threonine transaldolase, which catalyzes the formation of the desired compound from L-threonine and other substrates . Another method includes the use of Fe(II)/α-ketoglutaric acid-dependent dioxygenases, which selectively hydroxylate pipecolic acid to produce (2S,3R)-3-Hydroxypipecolic Acid .
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its efficiency and selectivity. Enzymatic methods are preferred as they offer high yields and stereoselectivity under mild conditions, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-3-Amino-2-Hydroxydecanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions to preserve the stereochemistry of the compound .
Major Products Formed
The major products formed from these reactions include keto acids, amino alcohols, and various substituted derivatives, which have applications in pharmaceuticals and chemical synthesis .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-Amino-2-Hydroxydecanoic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Industry: It is utilized in the production of bioactive compounds and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid involves its interaction with specific enzymes and receptors. It acts as a substrate for enzymes like dioxygenases, which hydroxylate the compound to produce bioactive derivatives. These derivatives can then interact with molecular targets such as ribosomes and proteases, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-3-Amino-2-Hydroxybutanoic Acid
- (2S,3S)-3-Amino-2-Hydroxybutanoic Acid
- (2R,3R)-3-Amino-2-Hydroxybutanoic Acid
- (2R,3S)-3-Amino-2-Hydroxybutanoic Acid
Uniqueness
(2S,3R)-3-Amino-2-Hydroxydecanoic Acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its longer carbon chain compared to similar compounds like (2S,3R)-3-Amino-2-Hydroxybutanoic Acid provides different hydrophobic interactions and binding affinities, making it suitable for specific applications in drug design and synthesis .
Eigenschaften
CAS-Nummer |
157824-07-2 |
|---|---|
Molekularformel |
C10H21NO3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(2S,3R)-3-amino-2-hydroxydecanoic acid |
InChI |
InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(11)9(12)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14)/t8-,9+/m1/s1 |
InChI-Schlüssel |
CZHBZYFMCYCASB-BDAKNGLRSA-N |
Isomerische SMILES |
CCCCCCC[C@H]([C@@H](C(=O)O)O)N |
Kanonische SMILES |
CCCCCCCC(C(C(=O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)





![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)

